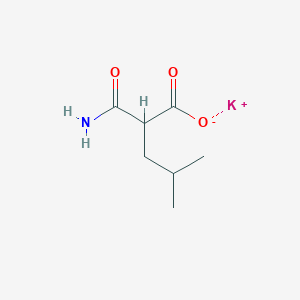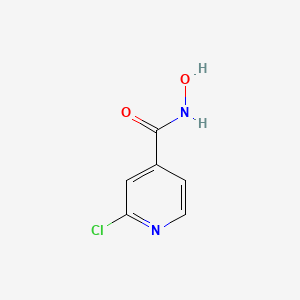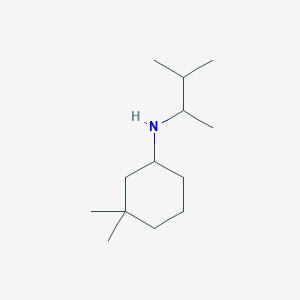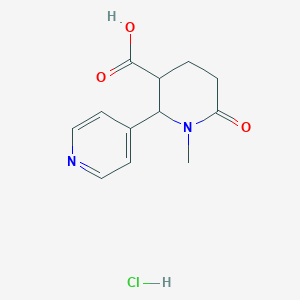
Potassium 2-carbamoyl-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-carbamoyl-4-methylpentanoate is a chemical compound with the molecular formula C7H12KNO3 It is a potassium salt derivative of 2-carbamoyl-4-methylpentanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2-carbamoyl-4-methylpentanoate can be synthesized through the reaction of 2-carbamoyl-4-methylpentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion of the acid to its potassium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade potassium hydroxide and 2-carbamoyl-4-methylpentanoic acid. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Potassium 2-carbamoyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Potassium 2-carbamoyl-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of potassium 2-carbamoyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Potassium 2-{[(3-methoxyphenyl)carbamoyl]amino}-4-methylpentanoate
- Potassium 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoate
Uniqueness
Potassium 2-carbamoyl-4-methylpentanoate is unique due to its specific structure and properties, which differentiate it from other similar compounds
特性
分子式 |
C7H12KNO3 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
potassium;2-carbamoyl-4-methylpentanoate |
InChI |
InChI=1S/C7H13NO3.K/c1-4(2)3-5(6(8)9)7(10)11;/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |
InChIキー |
LHDVHQSYRZLQBV-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC(C(=O)N)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13254399.png)


![2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13254416.png)
![9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13254423.png)





![7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13254453.png)
![Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one](/img/structure/B13254460.png)
